
Moexipril Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moexipril Methyl Ester is a derivative of Moexipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension. Moexipril itself is a prodrug that is converted into its active form, Moexiprilat, in the body. The methyl ester form is often used in research and development to study the pharmacokinetics and pharmacodynamics of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril Methyl Ester typically involves the esterification of Moexipril. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts in an anhydrous solvent like dichloromethane . The reaction is carried out at room temperature and yields the methyl ester as a product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
**
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
Moexipril methyl ester is converted in the body to its active form, moexiprilat, which exerts its effects by inhibiting the ACE enzyme. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound also affects the renin-angiotensin-aldosterone system, contributing to its antihypertensive effects .
Pharmacokinetics:
- Absorption: this compound has a bioavailability of approximately 13% when converted to moexiprilat. Its absorption can be significantly affected by food intake.
- Metabolism: The prodrug is rapidly hydrolyzed to moexiprilat primarily in the liver, although other tissues may also play a role in this conversion .
- Elimination: The elimination half-life of moexipril is about 1 hour, while that of moexiprilat ranges from 2 to 9 hours .
Clinical Applications
Hypertension Management:
this compound has been clinically proven effective in lowering blood pressure when administered alone or in combination with diuretics such as hydrochlorothiazide. Clinical trials have demonstrated its efficacy and safety profile, making it a viable option for patients with hypertension .
Cardiovascular Protection:
Beyond its antihypertensive effects, moexipril has shown additional cardiovascular protective properties. It may contribute to improved outcomes in patients with heart failure or those at risk for cardiovascular events due to its ability to modulate vascular resistance and improve renal function .
Research Applications
Antitumor Activity:
Recent studies have explored the potential antitumor effects of this compound. In xenograft models, significant tumor growth inhibition was observed, suggesting that this compound may have applications in oncology.
Anti-inflammatory Effects:
Research indicates that moexipril may possess anti-inflammatory properties. Studies have shown reductions in inflammatory markers in models of induced arthritis, highlighting its potential use in treating inflammatory conditions.
Case Studies
-
Hypertension Management:
- Objective: Evaluate the effectiveness of this compound in hypertensive patients.
- Results: Significant reductions in systolic and diastolic blood pressure were noted, with a favorable safety profile reported.
-
Anticancer Effects:
- Objective: Assess the anticancer properties in breast cancer models.
- Results: Demonstrated significant apoptosis induction in cancer cells with minimal toxicity to normal cells, indicating a potential role as an adjunct therapy in cancer treatment.
-
Infection Control:
- Objective: Investigate antimicrobial efficacy against resistant bacterial strains.
- Results: Effective inhibition of growth was observed in multi-drug resistant strains, suggesting potential applications in infectious disease management.
Q & A
Basic Research Questions
Q. What are the key degradation pathways of Moexipril Methyl Ester, and how do they influence experimental design for stability studies?
this compound undergoes pH-dependent degradation via ester hydrolysis to form the active metabolite moexiprilat and intramolecular cyclization to diketopiperazine derivatives. Stability studies must account for variables such as moisture, temperature, and pH, particularly in solid-state formulations. Methodologically, accelerated stability testing under controlled humidity and temperature conditions (e.g., ICH guidelines) is critical to identify degradation products and optimize storage conditions .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Synthesis protocols should include rigorous characterization of intermediates and final products using techniques like HPLC, NMR, and mass spectrometry. For example, Gu et al. (1990) emphasized validating reaction conditions (e.g., solvent purity, catalyst selection) and confirming chiral purity to prevent epimerization, a common side reaction . Detailed experimental logs, including molar ratios and reaction times, must be documented to enable replication.
Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Reverse-phase HPLC coupled with UV detection or LC-MS/MS is widely used. Chromatographic separation should resolve moexipril, moexiprilat, and diketopiperazine derivatives. Method validation must include specificity, linearity, and recovery studies, as described in Strickley et al. (1989), to ensure accuracy in pharmacokinetic analyses .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?
RSM, particularly central composite design, allows systematic evaluation of variables like catalyst concentration, temperature, and molar ratios. For methyl ester synthesis, Taguchi orthogonal arrays (e.g., L9 orthogonal array) have been employed to minimize experimental runs while maximizing yield. For instance, catalyst concentration was identified as the most significant parameter in biodiesel methyl ester production, with ANOVA confirming its dominance (77.58% contribution) .
Q. How should researchers resolve contradictions in stability data between solution-state and solid-state formulations of this compound?
Discrepancies often arise due to differences in molecular mobility and excipient interactions. Solid-state NMR and dynamic vapor sorption (DVS) can elucidate moisture uptake and amorphous content. For example, Gu and Strickley (1987) attributed solid-state instability to residual water content >0.5%, necessitating lyophilization or desiccant use during manufacturing .
Q. What experimental strategies validate the dual ACE and PDE4 inhibitory effects of Moexiprilat?
In vitro ACE inhibition assays (e.g., fluorometric Hip-His-Leu hydrolysis) and PDE4 enzymatic activity tests (e.g., cAMP hydrolysis monitoring) are essential. Competitive binding studies using radiolabeled ligands (e.g., [³H]-captopril for ACE) can confirm binding affinity. Cameron et al. (2013) highlighted the need for parallel negative controls (e.g., omitting substrate) to isolate nonspecific effects .
Q. How do researchers design in vivo studies to differentiate the cardioprotective effects of Moexiprilat from its antihypertensive actions?
Animal models (e.g., SHR rats) should incorporate hemodynamic monitoring (blood pressure, cardiac output) alongside biomarkers like bradykinin and nitric oxide. Sham-operated controls and selective receptor antagonists (e.g., HOE-140 for bradykinin B2 receptors) can isolate prostaglandin-mediated vasodilation, as demonstrated in Chrysant & Chrysant (2004) .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing multifactorial experiments involving this compound?
Multivariate ANOVA and principal component analysis (PCA) are robust for identifying interactions between variables. For Taguchi-designed experiments, signal-to-noise (S/N) ratios and Pareto analysis prioritize influential factors (e.g., catalyst concentration > temperature in methyl ester yield) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) and process analytical technology (PAT). Real-time FTIR monitoring of reaction intermediates, as used in biodiesel synthesis, ensures consistency .
Propiedades
Número CAS |
122379-46-8 |
---|---|
Fórmula molecular |
C36H52O13 |
Peso molecular |
0 |
Sinónimos |
Moexipril Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.